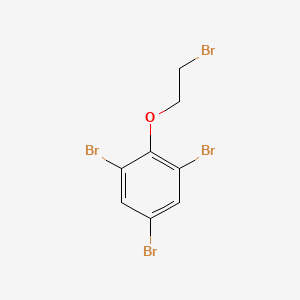
4-Amino-3-nitro-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitro-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitro-2,6-dimethylaniline typically involves a multi-step process. One common method is the nitration of 2,6-dimethylaniline, followed by reduction. The nitration step introduces a nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-nitro-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of various substituents, depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-3-nitro-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-3-nitro-2,6-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The amino and nitro groups play a crucial role in its reactivity and interactions. For example, the compound can act as a nucleophile in substitution reactions or as an electron donor/acceptor in redox reactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylaniline: Similar structure but lacks the nitro group.
4-Amino-2,6-dimethylaniline: Similar structure but lacks the nitro group.
3-Nitro-2,6-dimethylaniline: Similar structure but lacks the amino group.
Uniqueness
4-Amino-3-nitro-2,6-dimethylaniline is unique due to the presence of both amino and nitro groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Propriétés
Numéro CAS |
97629-64-6 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3,5-dimethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,9-10H2,1-2H3 |
Clé InChI |
NXFZKAWSZHWLSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


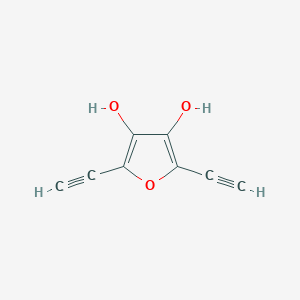
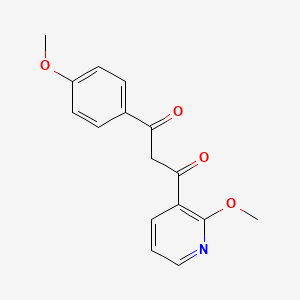
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
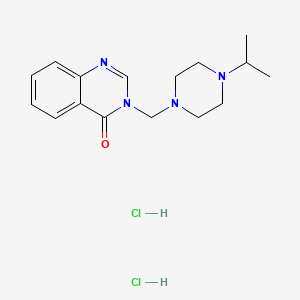
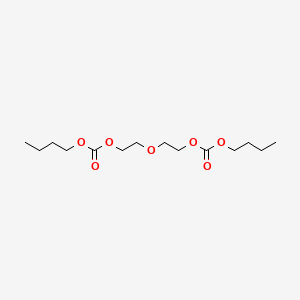

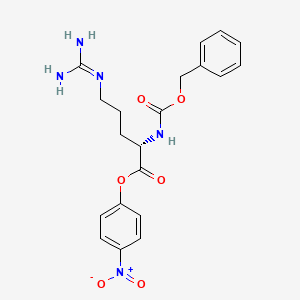
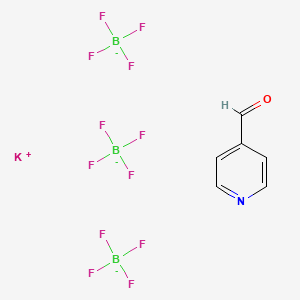

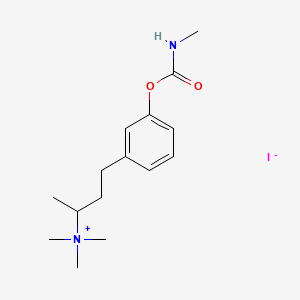
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

